molecular formula C5H3F9O B14469254 Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- CAS No. 66670-22-2

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)-

Katalognummer: B14469254
CAS-Nummer: 66670-22-2
Molekulargewicht: 250.06 g/mol
InChI-Schlüssel: OZARLADOWXUKIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄F₉OThis compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. Its high fluorine content allows it to participate in unique interactions with biological molecules, potentially affecting enzyme activity, protein folding, and membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity .

Eigenschaften

CAS-Nummer

66670-22-2

Molekularformel

C5H3F9O

Molekulargewicht

250.06 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)propane

InChI

InChI=1S/C5H3F9O/c1-15-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3

InChI-Schlüssel

OZARLADOWXUKIQ-UHFFFAOYSA-N

Kanonische SMILES

COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.